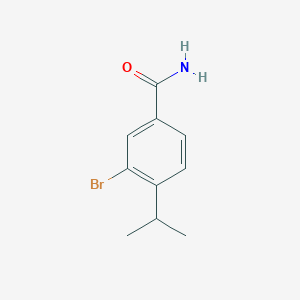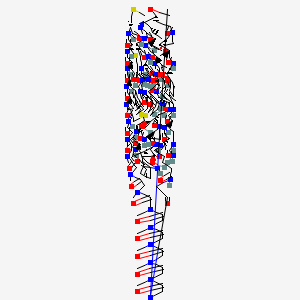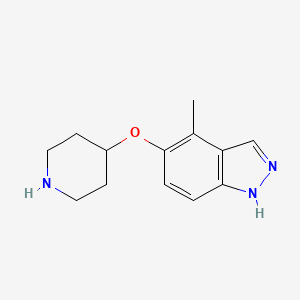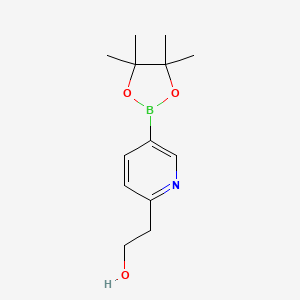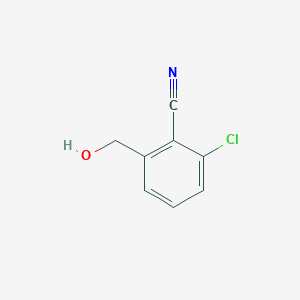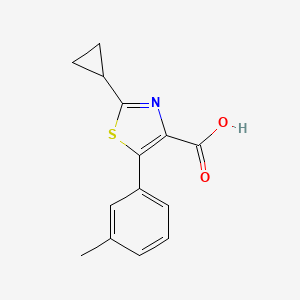
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropyl group and a 3-methyl-phenyl group attached to the thiazole ring, along with a carboxylic acid functional group.
Méthodes De Préparation
The synthesis of 2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropyl ketone with a thioamide in the presence of a base can lead to the formation of the thiazole ring. The introduction of the 3-methyl-phenyl group can be achieved through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure but differ in the substituents attached to the ring.
Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which imparts unique chemical properties.
Phenyl-substituted carboxylic acids: These compounds have a phenyl group and a carboxylic acid functional group, similar to the compound .
Propriétés
Formule moléculaire |
C14H13NO2S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
2-cyclopropyl-5-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-8-3-2-4-10(7-8)12-11(14(16)17)15-13(18-12)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,16,17) |
Clé InChI |
IKIDLUICQHHWKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(N=C(S2)C3CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)
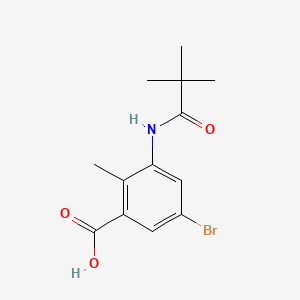


![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

